molecular formula C34H66O4 B593682 10-Pahsa CAS No. 1636134-73-0

10-Pahsa

Cat. No. B593682
CAS RN: 1636134-73-0
M. Wt: 538.9
InChI Key: UVHRDGWHIDFWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Pahsa is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs) . It is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid .


Synthesis Analysis

10-Pahsa is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid . Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .


Molecular Structure Analysis

The molecular formula of 10-Pahsa is C34H66O4 . The formal name is 10-[(1-oxohexadecyl)oxy]-octadecanoic acid . The InChi Code is InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) .


Physical And Chemical Properties Analysis

10-Pahsa has a molecular weight of 538.9 . It is soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (20 mg/ml) .

Safety and Hazards

10-Pahsa is not for human or veterinary use . More research is needed to understand its safety and hazards.

Mechanism of Action

Target of Action

10-Pahsa is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid . Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .

Mode of Action

10-Pahsa, like other FAHFAs, is known to improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects . These effects suggest that 10-Pahsa interacts with its targets to modulate metabolic and inflammatory pathways.

Biochemical Pathways

Given its role in improving glucose tolerance and stimulating insulin secretion, it is likely that 10-pahsa affects pathways related to glucose metabolism and insulin signaling .

Pharmacokinetics

Like other lipids, it is likely that 10-pahsa is absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces . The bioavailability of 10-Pahsa would be influenced by these ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Result of Action

The molecular and cellular effects of 10-Pahsa’s action include improved glucose tolerance, stimulated insulin secretion, and reduced inflammation . These effects suggest that 10-Pahsa may play a role in managing metabolic syndrome and inflammation .

properties

IUPAC Name

10-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269552
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/10-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

1636134-73-0
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/10-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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